2-(benzylthio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-(benzylthio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Studies
- Compounds similar to 2-(benzylthio)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide have been synthesized and investigated for their antimicrobial properties. Patel and Patel (2010) focused on fluoroquinolone-based 4-thiazolidinones, synthesized from related molecules and screened for antifungal and antibacterial activities (Patel & Patel, 2010).
Quinazoline Derivatives as Antimicrobial Agents
- Quinazoline derivatives, which share a similar structure with the compound , have been synthesized and characterized for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) reported on the synthesis of such compounds and their effectiveness against various microbial strains (Desai, Shihora, & Moradia, 2007).
Anti-Inflammatory and Analgesic Applications
- Abu-Hashem, Al-Hussain, and Zaki (2020) explored novel compounds with structures similar to the quinazoline derivative for their potential in treating inflammation and pain. Their study involved synthesizing new chemical structures and evaluating them as inhibitors of cyclooxygenase (COX) enzymes, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Bioactivity Studies
- The compound's structural analogs have been synthesized and their biological activities evaluated. For instance, Wang et al. (2012) synthesized compounds with similar structures and assessed their antimicrobial activity (Wang, Xiang-hui, Lin, Qiang, Yin, Xue-Qiong, You, Cheng-Hang, & Yang, Jian-xin, 2012).
Thymidylate Synthase Inhibitors in Cancer Research
- Quinazoline derivatives have been evaluated as thymidylate synthase inhibitors, a key area in cancer research. Marsham et al. (1989) synthesized a series of N10-propargylquinazoline antifolates, exhibiting promising results as potential antitumor agents (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Exploring Quinazolinone and Thiazolidinone as Antimicrobial Agents
- Desai, Dodiya, and Shihora (2011) synthesized a series of compounds structurally similar to the quinazoline derivative, highlighting their potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, demonstrating significant activity (Desai, Dodiya, & Shihora, 2011).
properties
IUPAC Name |
2-benzylsulfanyl-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-4-29(5-2)25(31)20-14-15-23-24(16-20)28-27(34-18-19-10-7-6-8-11-19)30(26(23)32)21-12-9-13-22(17-21)33-3/h6-17H,4-5,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNNDBFXVMLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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